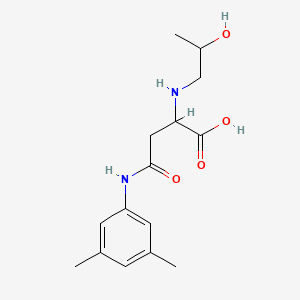
5-Prop-2-ynoxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes .Scientific Research Applications
Anticancer Potential :
- A study found that a derivative of 5-Prop-2-ynoxypentanal, specifically N-(2,5-dihydroxyphenyl)-2-propylpentanamide (5b), showed enhanced anti-proliferative effects in breast cancer cell lines MCF-7 and MDA-MB-231. This suggests a potential application in cancer treatment, particularly in targeting breast cancer cells (Galindo-Alvarez et al., 2021).
Metabolomic Profiling and Antitumor Activity :
- Another study involved the metabolomic profiling of propolis samples from Brazil. It identified various compounds including a derivative similar to 5-Prop-2-ynoxypentanal, showing promising antitumor potential against prostate and breast carcinoma cells (Costa et al., 2020).
Antimicrobial and Cytotoxic Activities :
- Research on novel extracellular metabolites from the cyanobacterium Nostoc commune, which included compounds structurally related to 5-Prop-2-ynoxypentanal, demonstrated antibacterial activities. Such compounds were also found to have cytotoxic and molluscicidal activities (Jaki et al., 2000).
Biomass-Derived Chemical Synthesis :
- A study on the synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran, which involved the generation of 5-hydroxypentanal (a compound related to 5-Prop-2-ynoxypentanal), showed potential for developing green and efficient processes in chemical synthesis (Li et al., 2020).
Application in Nanocarriers for Drug Delivery :
- Research on novel compounds loaded in polymeric mixed micelles for anti-breast cancer activity included a derivative of 5-Prop-2-ynoxypentanal. This study highlights the potential of using such compounds in drug delivery systems to improve the solubility and therapeutic efficacy of hydrophobic drugs (Marcos et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-prop-2-ynoxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7-10-8-5-3-4-6-9/h1,6H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFOYDFQGRZKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Prop-2-ynoxypentanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)
![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)
![3-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2441279.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)
![4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2441285.png)